molecular formula C18H21ISi B14346583 Cyclohexyl(iodo)diphenylsilane CAS No. 90292-72-1

Cyclohexyl(iodo)diphenylsilane

Cat. No.: B14346583
CAS No.: 90292-72-1
M. Wt: 392.3 g/mol
InChI Key: PYBAZYNFNHKUDX-UHFFFAOYSA-N
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Description

Cyclohexyl(iodo)diphenylsilane is an organosilicon compound that features a cyclohexyl group, an iodo group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(iodo)diphenylsilane can be synthesized through various methods, including the reaction of cyclohexyllithium with diphenyliodosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(iodo)diphenylsilane undergoes various chemical reactions, including:

    Oxidation: The iodo group can be oxidized to form cyclohexyl(diphenyl)silanol.

    Reduction: The compound can be reduced to form cyclohexyl(diphenyl)silane.

    Substitution: The iodo group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Cyclohexyl(diphenyl)silanol.

    Reduction: Cyclohexyl(diphenyl)silane.

    Substitution: Various substituted cyclohexyl(diphenyl)silanes depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(iodo)diphenylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl(iodo)diphenylsilane involves the reactivity of the iodo group and the silicon atom. The iodo group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties make the compound useful in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylchlorodiphenylsilane: Similar structure but with a chloro group instead of an iodo group.

    Cyclohexyldiphenylsilane: Lacks the halogen group, making it less reactive in certain reactions.

    Cyclohexylmethyldiphenylsilane: Contains a methyl group instead of a halogen, affecting its reactivity and applications.

Uniqueness

Cyclohexyl(iodo)diphenylsilane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other halogenated or non-halogenated analogs. The iodo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Properties

CAS No.

90292-72-1

Molecular Formula

C18H21ISi

Molecular Weight

392.3 g/mol

IUPAC Name

cyclohexyl-iodo-diphenylsilane

InChI

InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

PYBAZYNFNHKUDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I

Origin of Product

United States

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